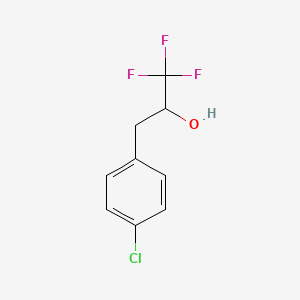

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYUIIVBJNRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Chlorobenzaldehyde} + \text{Trifluoroacetone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(4-Chlorophenyl)-1,1,1-trifluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and exert its effects within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Trifluoropropanol Derivatives

Compound A : 3-(3-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol (CAS: N/A)

- Molecular Formula : C₁₆H₁₅F₃O₂

- Key Differences: Substitution pattern: Benzyloxy group at the 3-position of the phenyl ring vs. 4-chloro substitution in the target compound.

Compound B : 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CAS: 1339635-40-3)

- Molecular Formula: C₁₀H₁₀ClF₃NO

- Key Differences: An amino group bridges the chlorophenyl and trifluoropropanol moieties, unlike the ethylamino linkage in the target compound. The amino group may enhance hydrogen-bonding interactions, altering solubility and biological activity .

Chlorophenyl-Containing Analogs with Varied Functional Groups

Compound C : 1-(4-Chlorophenyl)-3-phenylpropan-1-ol (CAS: 6948-70-5)

- Molecular Formula : C₁₅H₁₅ClO

- Molecular Weight : 246.74 g/mol

- Key Differences: Lacks fluorine atoms, resulting in lower electronegativity and metabolic stability. The phenylpropanol backbone may exhibit reduced lipophilicity compared to the trifluoropropanol structure .

Compound D : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀: 100 μg/mL)

- Molecular Formula : C₁₆H₁₃ClO

- Key Differences: Contains an α,β-unsaturated ketone (enone) instead of a trifluoropropanol group. Demonstrated cytotoxic activity against MCF7 cells (IC₅₀: 100 μg/mL), suggesting that the 4-chlorophenyl moiety contributes to bioactivity. However, the trifluoropropanol structure may offer enhanced resistance to enzymatic degradation .

Structural and Functional Analysis

Electronic and Steric Effects

- Trifluoromethyl Group: Enhances electronegativity and stabilizes adjacent hydroxyl groups via inductive effects, increasing acidity compared to non-fluorinated analogs .

- 4-Chlorophenyl Substituent: Contributes to hydrophobic interactions in biological systems, a feature shared with cytotoxic enones (e.g., Compound D) .

Biological Activity

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C10H8ClF3O. It features a chlorophenyl group and a trifluoropropanol moiety, which are critical for its biological interactions.

Research indicates that this compound plays a vital role in various biochemical reactions:

- Enzyme Interaction : It interacts with several enzymes, potentially acting as an inhibitor within metabolic pathways. This interaction often involves binding to enzyme active sites, leading to modulation of their activity.

- Oxidative Stress Response : Studies have shown that it influences gene expression related to oxidative stress and apoptosis, indicating its role in cellular stress responses.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Cell Signaling : It alters cell signaling pathways and gene expression profiles, which can affect cellular metabolism and function.

- Toxicity and Dosage : The biological effects vary significantly with dosage. Lower concentrations may yield therapeutic benefits, while higher doses can lead to cytotoxicity and adverse effects. Research has identified threshold effects where specific dosage ranges optimize efficacy without significant toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions:

- Enzyme Modulation : It can inhibit or activate enzymes by binding to both active and allosteric sites. Such interactions lead to conformational changes in enzyme structure and function, impacting downstream biochemical pathways.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are absorbed throughout the body and metabolized primarily in the liver. Excretion occurs mainly via the kidneys.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of specific metabolic enzymes in vitro. |

| Study 2 | Showed modulation of oxidative stress response genes in cell cultures. |

| Study 3 | Investigated dosage-dependent effects in animal models, revealing therapeutic potential at lower doses. |

Applications

The compound's unique properties suggest potential applications in:

- Cancer Therapy : Its ability to modulate enzyme activity may be harnessed for cancer treatment strategies targeting specific metabolic pathways.

- Neuropharmacology : Given its influence on neurotransmitter systems, it may have applications in treating neurodegenerative diseases or psychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.